molecular formula C8H7NO4 B1583425 Methyl 2-nitrobenzoate CAS No. 606-27-9

Methyl 2-nitrobenzoate

Cat. No. B1583425
CAS RN: 606-27-9
M. Wt: 181.15 g/mol
InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-nitrobenzoate (MNB) is an organic compound used in various scientific and industrial applications. It is a colorless solid that is soluble in many organic solvents, and is commonly used as a reagent in organic synthesis. MNB has several unique properties that make it attractive for use in a variety of laboratory experiments and research applications.

Scientific Research Applications

Solubility and Solvent Interaction

  • Solute Descriptors and Solubility Prediction: The solubility of 2-methyl-3-nitrobenzoic acid in various solvents like alcohol, alkyl ether, and alkyl acetate is measured to calculate Abraham model solute descriptors. These descriptors enable predictions of the compound's solubility in additional organic solvents, suggesting its potential applications in various solvent-based processes (Hart et al., 2017).

Analytical Chemistry Applications

  • Gas Chromatography Analysis: A method for the quantitative determination of 2-methyl-3-nitrobenzoic acid through pretreatment with diazomethane and subsequent gas chromatography analysis has been described. This method is practical for monitoring the purity of this compound and could be useful in research and production settings (Xue & Nan, 2002).

Pharmaceutical Research

  • Identification of Genotoxic Impurities: A study focused on the development of an HPLC method for detecting and quantifying potential genotoxic impurities in lenalidomide drug substance, including various nitrobenzoate derivatives like methyl 2-(chloromethyl)-3-nitrobenzoate. This highlights the compound's relevance in assessing drug purity and safety (Gaddam et al., 2020).

Organic Synthesis

  • Synthesis of Methyl Anthranilate: A study discussed the synthesis of methyl anthranilate, using methyl 2-nitrobenzoate as a precursor. This process offers an environmentally friendly approach, highlighting the compound's use in organic synthesis (Jiang Weimin, 2007).

Other Applications

  • Tissue Sulfhydryl Group Determination

    A water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has been used to determine sulfhydryl groups in biological materials, indicating its utility in biochemical studies (Ellman, 1959).

  • Chromatographic Residue Analysis

    The compound's derivatives have been used in chromatographic analysis for residue determination in various samples, including soybeans, foliage, soil, milk, and liver, showing its application in agricultural and environmental studies (Alder et al., 1978).

  • Thermodynamic Modeling and Solubility Studies

    Research has been conducted on the solubility of 3-methyl-2-nitrobenzoic acid in organic solvents, contributing to thermodynamic modeling and understanding the dissolution properties of similar compounds (He et al., 2018).

properties

IUPAC Name

methyl 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXPHVNMBPFOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060548
Record name Benzoic acid, 2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-nitrobenzoate

CAS RN

606-27-9
Record name Methyl 2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-nitrobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-nitro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4HK2H9C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 6-nitro-benzoic acid in benzene was treated with thionyl chloride (2.5 eq) and stirred at reflux for 8 h. After evaporation, the residue was dissolved in chloroform and then treated with methanol. After stirring at reflux for 3 h, the mixture was evaporated to afford compound 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-nitrobenzoate

Citations

For This Compound
149
Citations
JM Ledo, H Flores, F Ramos, VLS Freitas… - The Journal of Chemical …, 2022 - Elsevier
… In this work a thermochemical study of methyl 2-nitrobenzoate, methyl 3-nitrobenzoate and … in Figure 1 and hereafter, the methyl 2-nitrobenzoate, methyl 3-nitrobenzoate and methyl 4-…
Number of citations: 0 www.sciencedirect.com
M Rodríguez, J Gutiérrez, J Domínguez… - Archiv der …, 2020 - Wiley Online Library
A series of new nitroimidazole‐containing derivatives was synthesized by coupling of 2‐[2‐(2‐methyl‐5‐nitro‐1H‐imidazol‐1‐yl)ethylthio]ethanol with diversely substituted benzoic …
Number of citations: 6 onlinelibrary.wiley.com
L Yuan, X Li, C Yao - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C13H16N2O5, is useful as an intermediate in the field of agrochemicals. Intramolecular C—H⋯O hydrogen bonds result in the formation of one six- and one five-…
Number of citations: 7 scripts.iucr.org
AB Mauger, R Wade - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… reaction was reported not to give the desired product (11; R = CH3*CHOH, R’ = OH), which was prepared instead via reaction of 9-nitrophenyl 3-benzyloxy-4-methyl-2-nitrobenzoate …
Number of citations: 5 pubs.rsc.org
W Mei, S Yao, M Yu, R Yao - Research on Chemical Intermediates, 2018 - Springer
… This gave methyl 5-methyl-2-nitrobenzoate as a white solid (11.7 g, 90.36% yield). H NMR (600 MHz, CDCl 3 ) δ 8.17 (d, J = 8.5 Hz, 1H), 7.41 (d, J = 8.5 Hz, 1H), 7.18 (s, 1H), 3.82 (s, 3H…
Number of citations: 2 link.springer.com
S Deb, S Basu, A Singha, TK Dutta - Frontiers in Microbiology, 2018 - frontiersin.org
… , 2-nitrobenzyl alcohol, 2-nitrobenzaldehyde, phthalate, 2-nitrobenzoyl chloride, 1-chloro-2-nitrobenzene, 1-fluoro-2-nitrobenzene, 2-nitrophenyl acetate and methyl-2-nitrobenzoate …
Number of citations: 3 www.frontiersin.org
SK Kundu, MPD Mahindaratne, MV Quintero… - Arkivoc, 2008 - pdfs.semanticscholar.org
… Only a small amount of 2a was formed when methyl 2-nitrobenzoate and formamide were reacted with 20 mol% of In(OAc)3 orInCl3 (150 C), even after 5 days. Several observations …
Number of citations: 34 pdfs.semanticscholar.org
AD Stergiou, DH Broadhurst… - ACS Organic & Inorganic …, 2022 - ACS Publications
… outcome of the mediated electroreduction of methyl-2-nitrobenzoate. Shown in purple at the … from a mediated electrochemical reduction of methyl-2-nitrobenzoate. Beneath this (green) …
Number of citations: 7 pubs.acs.org
J Chen, T Rashid, G Feng, Y Feng… - Journal of economic …, 2019 - academic.oup.com
… mortality at 1.43 µg/ml and only methyl-2-nitrobenzoate did not show any mortality. Three ant … The least potent fumigant is methyl-2-nitrobenzoate, which did not cause any mortality at a …
Number of citations: 23 academic.oup.com
MS Newman, MC Vander Zwan - The Journal of Organic …, 1973 - ACS Publications
… 4.02) and 23% of methyl 2-nitrobenzoate (S 3.92). Integration was effected by offsetting 200 Hz and using a 50-Hz sweep width. The methyl ester obtained from 10, 11, and 12 were all …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.